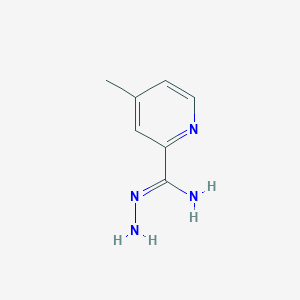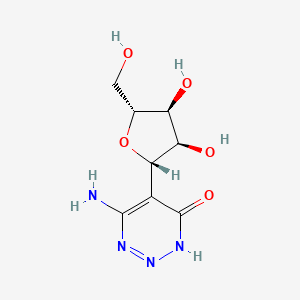
SodiumAescinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium aescinate is a sodium salt containing ester-bonded triterpenoid saponins. It is a white or quasi-white crystalline powder with a bitter and spicy taste. This compound is derived from the mature, dried seeds of the Chestnut plant. Sodium aescinate exhibits a range of pharmacological properties, including the mitigation of inflammation and reduction of fluid exudation. Additionally, it has been found to enhance venous tension, thereby improving blood circulation and ameliorating brain function abnormalities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium aescinate is typically synthesized through the extraction of aescin from the seeds of the Chestnut plant, followed by its conversion into the sodium salt form. The extraction process involves the use of solvents such as methanol or ethanol to isolate aescin, which is then purified through crystallization. The purified aescin is then reacted with sodium hydroxide to form sodium aescinate .
Industrial Production Methods: In industrial settings, sodium aescinate is produced using high-pressure homogenization techniques. This method involves the use of high-pressure equipment to create solid lipid nanoparticles containing sodium aescinate. The process ensures uniform particle size and even distribution of the compound, resulting in stable and effective formulations .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium aescinate undergoes various chemical reactions, including:
Oxidation: Sodium aescinate can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert sodium aescinate into its reduced forms.
Substitution: Sodium aescinate can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of sodium aescinate, each with distinct pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Sodium aescinate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the behavior of triterpenoid saponins in various chemical reactions.
Biology: Investigated for its effects on cellular processes, including oxidative stress and apoptosis.
Medicine: Widely used for its anti-inflammatory, anti-exudative, and venotonic properties.
Wirkmechanismus
The mechanism of action of sodium aescinate primarily revolves around its ability to enhance venous tone and reduce capillary permeability. Sodium aescinate achieves this by inhibiting the activity of enzymes such as hyaluronidase and elastase. This inhibition leads to a reduction in inflammation and fluid exudation, thereby improving blood circulation and reducing swelling .
Vergleich Mit ähnlichen Verbindungen
Aescin: The parent compound from which sodium aescinate is derived.
Sodium escin: Another sodium salt of aescin with similar pharmacological properties.
Escin A, B, C, and D: Different forms of aescin with varying degrees of efficacy and safety profiles.
Uniqueness: Sodium aescinate is unique due to its enhanced solubility and stability compared to its parent compound, aescin. This makes it more suitable for pharmaceutical formulations, particularly for intravenous injections. Additionally, sodium aescinate exhibits a broader range of pharmacological activities, making it a versatile compound for various therapeutic applications .
Eigenschaften
CAS-Nummer |
152-94-4 |
|---|---|
Molekularformel |
C5H8O2 |
Molekulargewicht |
0 |
Synonyme |
SodiumAescinate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




